N'~3~-[5-BROMO-2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]NICOTINOHYDRAZIDE
Overview
Description
N’~3~-[5-BROMO-2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]NICOTINOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a brominated indole moiety and a nicotinohydrazide group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~3~-[5-BROMO-2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]NICOTINOHYDRAZIDE typically involves multiple steps:
Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Attachment of Piperidine: The brominated indole is reacted with piperidine in the presence of a base to form the piperidinomethyl group.
Formation of Nicotinohydrazide: Nicotinic acid hydrazide is synthesized by reacting nicotinic acid with hydrazine hydrate.
Condensation Reaction: Finally, the brominated indole derivative is condensed with nicotinic acid hydrazide under reflux conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N’~3~-[5-BROMO-2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]NICOTINOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N’~3~-[5-BROMO-2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]NICOTINOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N’~3~-[5-BROMO-2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]NICOTINOHYDRAZIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer research, where it inhibits enzymes involved in cell proliferation.
Receptor Binding: It may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde
- 5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Uniqueness
N’~3~-[5-BROMO-2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]NICOTINOHYDRAZIDE is unique due to its specific structural features, such as the combination of a brominated indole moiety and a nicotinohydrazide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[5-bromo-2-hydroxy-1-(piperidin-1-ylmethyl)indol-3-yl]iminopyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN5O2/c21-15-6-7-17-16(11-15)18(23-24-19(27)14-5-4-8-22-12-14)20(28)26(17)13-25-9-2-1-3-10-25/h4-8,11-12,28H,1-3,9-10,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSRBPCUWYQFGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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